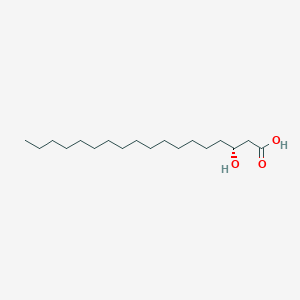
(R)-3-Hydroxy-Octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
elongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be an octadecanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
(R)-3-hydroxyoctadecanoic acid is a 3-hydroxyoctadecanoic acid. It is an enantiomer of a (S)-3-hydroxyoctadecanoic acid.
Applications De Recherche Scientifique
Organogel Formation and Microstructure
- Organogelator Properties : (R)-3-Hydroxy-Octadecanoic acid (HSA) is known for its organogelator properties. Studies on its isomers, like Ricinelaidic Acid (REA), have enhanced understanding of organogel formation and structure, especially in the context of cosmetics, lubricating greases, and coatings. HSA in organic solvents forms long, rigid fibers, leading to crystalline monoclinic domains essential for organogel research (Wright & Marangoni, 2011).
Biochemical Applications
- Microbial Hydration of Unsaturated Fatty Acids : Lactobacillus rhamnosus has been used as a biocatalyst for hydrating unsaturated octadecanoic acids, including this compound. This process is significant for producing high-value flavor ingredients and demonstrates high regio- and stereoselectivity, producing mono-hydroxy derivatives with high enantiomeric purity (Serra & De Simeis, 2018).
Material Science and Nanotechnology
- Nanoparticle Surface Modification : this compound-modified barium titanate nanoparticles (BaTiO3 NPs) serve dual functions as matrices for phospholipids and hydrophobic affinity probes for liquid-liquid microextraction (LLME) of proteins. This application is particularly relevant for the analysis of hydrophobic molecules in biological samples (Kailasa & Wu, 2013).
Phytochemistry and Plant Studies
- Phytochemical Screening : The leaf of Cenchrus biflorus Roxb. was analyzed using GC-MS, revealing the presence of this compound among other phytochemical compounds. This indicates its role in the bioactive phytochemical constituents of plants (Arora & Kumar, 2018).
Biomedical Applications
- Antifungal Properties : this compound, among other 3-hydroxy fatty acids, was identified in Lactobacillus plantarum and exhibited antifungal activity against various molds and yeasts. This highlights its potential in antimicrobial applications (Sjögren et al., 2003).
Miscellaneous Applications
- Lipid Membrane Organization : Studies on the impact of free hydroxylated fatty acids, including this compound, on lipid membranes revealed varying effects on membrane stability and phase transitions. These findings are important for understanding membrane biophysics and the role of fatty acids in cellular processes (Jenske et al., 2008).
Propriétés
Formule moléculaire |
C18H36O3 |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
(3R)-3-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1 |
Clé InChI |
POMQYTSPMKEQNB-QGZVFWFLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H](CC(=O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(CC(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(CC(=O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



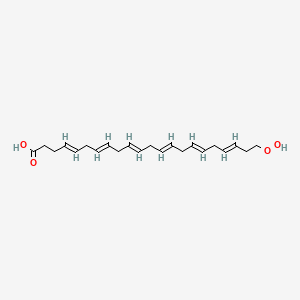
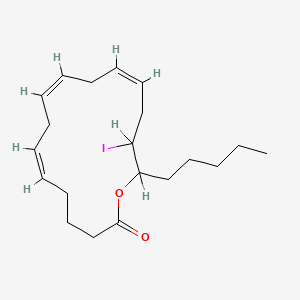
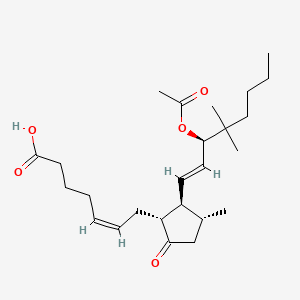
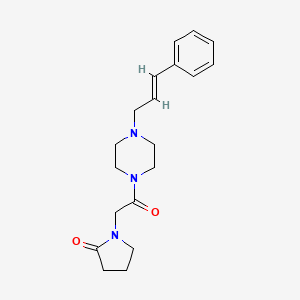
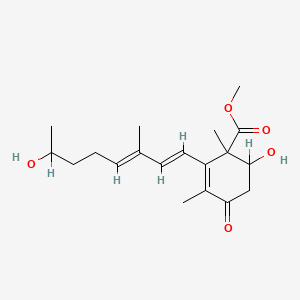
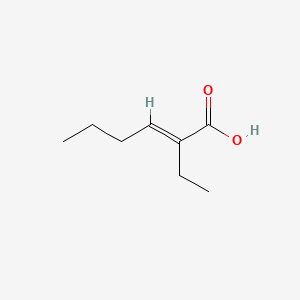

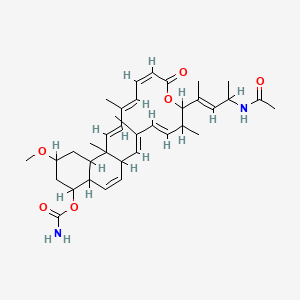
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)




![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)